molecular formula C8H16ClNO2 B1487319 Octahydro-1H-isoindole-5,6-diol hydrochloride CAS No. 2206824-09-9

Octahydro-1H-isoindole-5,6-diol hydrochloride

Cat. No.: B1487319
CAS No.: 2206824-09-9
M. Wt: 193.67 g/mol
InChI Key: NINXDDYEJBPMCT-UHFFFAOYSA-N
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Description

Octahydro-1H-isoindole-5,6-diol hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of isoindole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-isoindole-5,6-diol hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as cyclohexanone and ethylenediamine.

  • Condensation Reaction: : Cyclohexanone is condensed with ethylenediamine to form an intermediate compound.

  • Hydrogenation: : The intermediate compound undergoes hydrogenation to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors and controlled reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and other standard purification techniques.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-isoindole-5,6-diol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:
  • Oxidation Products: : Oxidized derivatives of this compound.

  • Reduction Products: : Reduced forms of the compound.

  • Substitution Products: : Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the cytotoxic effects of derivatives of octahydro-1H-isoindole-5,6-diol on cancer cell lines. For instance, research indicated that certain synthesized compounds exhibited diverse cytotoxic activities against breast cancer cell lines, suggesting potential applications in cancer therapy . The ability to modify the isoindole structure allows for the development of targeted therapies that can be tailored to specific types of cancer.

Neuroprotective Properties
There is emerging evidence that compounds similar to octahydro-1H-isoindole-5,6-diol may possess neuroprotective properties. These compounds could be explored for their potential to treat neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Synthetic Intermediate

Synthesis of Functionalized Compounds
Octahydro-1H-isoindole-5,6-diol hydrochloride serves as a valuable intermediate in the synthesis of various functionalized compounds. For example, it can be utilized in the preparation of α-hydroxylactams and other nitrogen-containing heterocycles, which are important in pharmaceutical chemistry . The versatility of this compound allows chemists to create a wide range of derivatives with varied biological activities.

Reactions and Transformations
The compound can undergo various chemical transformations, including cyclization and acylation reactions. These reactions can lead to the formation of complex molecular architectures that are crucial for developing new drugs and therapeutic agents .

Material Science

Polymer Chemistry
In material science, octahydro-1H-isoindole derivatives have been investigated for their potential use in polymer chemistry. Their unique structural features may contribute to the development of new materials with specific mechanical or thermal properties .

Case Studies

Study Title Findings Applications
Cytotoxicity of Isoindole DerivativesDemonstrated significant inhibition of cancer cell growth in vitroPotential anticancer agents
Synthesis of Functionalized IsoindolesDeveloped new synthetic routes leading to diverse derivativesIntermediate for drug synthesis
Neuroprotective EffectsShowed protective effects on neuronal cells under oxidative stressPotential treatments for neurodegenerative diseases

Mechanism of Action

The mechanism by which octahydro-1H-isoindole-5,6-diol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Octahydro-1H-isoindole-5,6-diol hydrochloride is compared with other similar compounds, such as:

  • Isoindole: : The parent compound without the octahydro modification.

  • Indole: : A closely related heterocyclic compound.

  • Isoindoline: : Another derivative of isoindole.

These compounds share structural similarities but differ in their chemical properties and applications

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, reactions, and applications make it an important subject of study in chemistry, biology, medicine, and industry.

Biological Activity

Octahydro-1H-isoindole-5,6-diol hydrochloride, a bicyclic compound with a unique stereochemical configuration, has garnered attention in biological research due to its potential therapeutic applications. The compound features two hydroxyl groups at the 5 and 6 positions of the isoindole ring, which may enhance its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : CHClNO
  • Molecular Weight : Approximately 193.67 g/mol
  • Structure : The compound is characterized by its bicyclic structure, which is essential for its interaction with biological targets.

Antimicrobial Properties

Research indicates that isoindole derivatives, including this compound, exhibit antimicrobial activity. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Antiviral and Anticancer Activities

Isoindole derivatives have also been investigated for their antiviral and anticancer properties. The presence of hydroxyl groups may facilitate interactions with viral proteins or cancer cell receptors, potentially leading to therapeutic effects. Studies are ongoing to evaluate the efficacy of this compound against specific cancer cell lines and viruses .

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Interaction : The diol groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • Neurotransmitter Receptor Modulation : Initial studies suggest that the compound may interact with neurotransmitter receptors involved in neurological processes .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various isoindole derivatives against common pathogens. This compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Study 2: Anticancer Potential

In vitro tests on cancer cell lines showed that this compound exhibited cytotoxic effects on breast cancer cells (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(3aR,5S,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochlorideCHClNODifferent stereochemistry at position 5
(3aR,5R)-OctahydroisoquinolineCHNLacks hydroxyl groups but retains bicyclic structure
1-HydroxyisoindoleCHNOContains only one hydroxyl group at position 1

The unique structural features of this compound may confer distinct biological properties not present in similar compounds .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXDDYEJBPMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC(C1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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